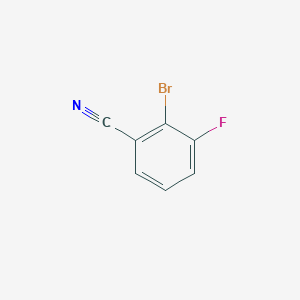

2-Bromo-3-fluorobenzonitrile

Description

Significance of Aryl Halides as Fundamental Synthetic Intermediates

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring, are crucial intermediates in a multitude of chemical reactions. fiveable.mewikipedia.org Their importance stems from their ability to participate in a wide variety of transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

The carbon-halogen bond in aryl halides is significantly stronger than in alkyl halides, making them generally resistant to simple nucleophilic substitution reactions. libretexts.org However, this reactivity can be modulated by the presence of other substituents on the aromatic ring and by the use of specific reaction conditions. libretexts.org For instance, aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution. libretexts.org

Perhaps the most significant application of aryl halides is in transition metal-catalyzed cross-coupling reactions. fiveable.me Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which often employ palladium catalysts, utilize aryl halides to form biaryl compounds, and introduce a variety of functional groups. fiveable.me The choice of halogen can influence the reaction rate and selectivity, with iodine being the most reactive, followed by bromine and chlorine. fiveable.me This versatility makes aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, plastics, and advanced materials. fiveable.meiitk.ac.intaylorandfrancis.com

Benzonitrile (B105546) Derivatives as Privileged Building Blocks in Organic Chemistry

Benzonitrile and its derivatives are a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. wikipedia.org This functional group is a versatile precursor for a wide range of other functionalities, including amines, amides, and carboxylic acids. wikipedia.orgatamankimya.com The nitrile group itself can also participate in various chemical reactions.

In the realm of drug discovery, certain molecular scaffolds, known as "privileged structures," have been identified as having the ability to bind to multiple biological targets with high affinity. researchgate.net Benzonitrile derivatives are considered privileged building blocks due to their frequent appearance in biologically active molecules and their favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. taylorfrancis.comroutledge.com The ability to easily modify the benzonitrile scaffold allows for the creation of large libraries of compounds for high-throughput screening in the search for new therapeutic agents. ontosight.aitaylorfrancis.com Furthermore, benzonitrile complexes with transition metals can serve as useful synthetic intermediates. wikipedia.org

Positioning of 2-Bromo-3-fluorobenzonitrile within Contemporary Chemical Research

This compound is a strategically substituted aromatic compound that combines the functionalities of an aryl bromide, an aryl fluoride (B91410), and a benzonitrile. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The bromine atom is particularly well-suited for participating in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. acs.org The fluorine atom can influence the electronic properties of the benzene ring and can also be a site for nucleophilic aromatic substitution under certain conditions. The nitrile group serves as a versatile handle for further chemical transformations.

Recent research has highlighted the utility of this compound as a key intermediate in the synthesis of complex organic molecules. acs.org Its application spans various fields, including medicinal chemistry, where it serves as a precursor for bioactive molecules, and materials science. The demand for multi-kilogram quantities of this compound for research purposes underscores its importance in the scientific community. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBECKESJFGWYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382632 | |

| Record name | 2-bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425379-16-4 | |

| Record name | 2-bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Spectroscopic Characterization of 2 Bromo 3 Fluorobenzonitrile

General Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFN | nih.govcalpaclab.com |

| Molecular Weight | 200.01 g/mol | nih.govbiosynth.com |

| CAS Number | 425379-16-4 | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 60.2-61.3 °C | sigmaaldrich.com |

| Boiling Point | 252.8 °C at 760 mmHg | sigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

Sodium Methoxide-Catalyzed Bromodeboronation of Aryl Boronic Acids

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While a comprehensive set of publicly available spectra is not readily compiled, typical spectroscopic data would include:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show signals corresponding to the three aromatic protons. The chemical shifts and coupling constants would be influenced by the adjacent bromine, fluorine, and nitrile groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogen and nitrile groups would be particularly informative.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. It would show a single resonance for the fluorine atom, and its coupling to adjacent protons would provide further structural information.

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The spectrum would also show bands in the aromatic region (around 1600-1450 cm⁻¹) and for the C-Br and C-F stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. uni.lu

While specific, detailed spectra for this compound require access to specialized chemical databases, the general principles of these spectroscopic techniques allow for its unambiguous identification. bldpharm.com

Crystallographic Data

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While the specific crystal structure of this compound is not widely published, analysis of related compounds can offer insights. For instance, the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile reveals details about intermolecular interactions such as π–π stacking and halogen interactions (Br⋯F). iucr.org Such studies are crucial for understanding the packing of molecules in a crystal lattice and can be relevant for materials science applications.

Reactivity and Transformational Chemistry of 2 Bromo 3 Fluorobenzonitrile

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. cognitoedu.org 2-Bromo-3-fluorobenzonitrile serves as a valuable building block in this context, primarily through reactions that leverage the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. In the case of this compound, the C-Br bond is the primary site for these transformations due to its higher reactivity compared to the C-F bond under typical palladium catalysis conditions. ossila.com This chemoselectivity is crucial for its use as a synthetic intermediate. biosynth.comossila.com

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used method for forming biaryl compounds. This compound is an effective substrate for this reaction, readily coupling with various arylboronic acids. gu.se The steric environment around the bromine atom, influenced by the adjacent fluorine, can impact reaction efficiency, sometimes requiring specific ligand selection to achieve high yields. For instance, ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have proven effective in promoting the coupling of challenging aryl bromides. mit.edu The reaction is fundamental for synthesizing more complex fluorinated molecules from the this compound scaffold. gu.sesigmaaldrich.com

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligand | K₃PO₄ | THF | Up to 99% |

| 2-Bromobenzonitrile (B47965) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good |

| 2-Bromo-5-fluorobenzonitrile (B41413) | Arylboronic acid derivative | Palladium catalyst | Base | Solvent | N/A |

This table presents representative Suzuki-Miyaura coupling reactions of related bromobenzonitrile derivatives to illustrate typical reaction conditions and outcomes. Data derived from sources discussing similar transformations. sigmaaldrich.comnih.gov

The Stille coupling reaction provides another avenue for C-C bond formation by reacting an organohalide with an organotin compound, catalyzed by palladium. researchgate.net This methodology has been successfully applied to bromo-fluorobenzonitrile isomers to synthesize complex heterocyclic structures. For example, 4-bromo-3-fluorobenzonitrile (B163030) undergoes Stille coupling with organostannanes as a key step in the synthesis of antimutagenic bichalcophene fluorobenzamidines. ossila.com The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. researchgate.net

| Substrate | Coupling Partner | Catalyst | Solvent | Product Type | Yield |

| 4-Bromo-3-fluorobenzonitrile | 2-(tri-n-butylstannyl)furan analogue | Pd(PPh₃)₄ | Toluene | Bichalcophene fluorobenzonitrile | 73% |

| 4-Bromo-2-fluorobenzonitrile | 2-(tri-n-butylstannyl)furan analogue | Pd(PPh₃)₄ | Toluene | Bichalcophene fluorobenzonitrile | 77% |

This table showcases examples of Stille coupling reactions with isomeric bromo-fluorobenzonitriles, demonstrating the utility of this reaction for creating complex aromatic compounds. Data sourced from a study on fluoroarylbichalcophenes. nih.gov

Beyond palladium, other transition metals can catalyze unique transformations of fluorobenzonitriles. Nickel catalysts, for instance, have been shown to mediate the activation and cleavage of the C–CN bond in fluorobenzonitrile isomers. In a reaction with a zerovalent nickel complex, 2-fluorobenzonitrile (B118710) initially forms an η²-nitrile complex, which upon heating, can undergo oxidative addition to cleave the C–CN bond, forming a Ni(aryl)(cyano) species. acs.org This reactivity highlights an alternative pathway for functionalization that is distinct from the more common C-Br bond activation. Additionally, rhodium(III) has been used to catalyze the C-H olefination of 2-fluorobenzonitrile, demonstrating another method for C-C bond formation that targets a C-H bond instead of a C-halogen bond. ntu.edu.sg

Palladium-Catalyzed Cross-Coupling Methodologies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The process typically involves the attack of a nucleophile on the aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of a leaving group. researchgate.net The presence of a strong electron-withdrawing group, such as the nitrile group in this compound, is essential for activating the ring toward nucleophilic attack. ossila.commasterorganicchemistry.com

In SNAr reactions of polyhalogenated aromatic compounds, the identity of the leaving group is crucial. Contrary to substitution reactions like SN1 and SN2, the C-F bond, despite being the strongest carbon-halogen bond, often acts as the best leaving group in SNAr. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is greatly accelerated by the high electronegativity of fluorine. The fluorine atom's strong inductive electron-withdrawing effect makes the carbon atom it is attached to more electrophilic and stabilizes the anionic Meisenheimer intermediate. masterorganicchemistry.com The subsequent loss of the fluoride (B91410) ion restores aromaticity. masterorganicchemistry.com

For halo-benzonitriles, the fluoride is often the preferred leaving group over bromide in SNAr reactions. ossila.com Studies on related fluorobenzonitriles have shown that they readily react with various nucleophiles, such as amines, in the presence of a base to yield N-arylated products. rsc.org Theoretical studies on the SNAr reaction of 2-bromobenzonitrile with tetramethylammonium (B1211777) fluoride (TMAF) have shown that solvent polarity plays a critical role, influencing whether the reaction proceeds through free ions, ion pairs, or larger aggregates. researchgate.netsemanticscholar.org This highlights the nuanced conditions required to control the outcome of such substitutions.

| Substrate | Nucleophile | Base/Solvent | Key Finding |

| 2-Fluorobenzonitrile | Piperidine | Na₂CO₃ / DIPEA (aq.) | N-arylation proceeds efficiently in an aqueous medium with mixed bases. |

| 2-Bromobenzonitrile | Tetramethylammonium Fluoride (TMAF) | DMF or Pyridine | Computational studies suggest these solvents are optimal for the SNAr reaction. |

| Fluorobenzenes | Amines | DMSO | Facile meta-substitutions are possible with appropriate electron-withdrawing groups. |

This table summarizes conditions and findings for SNAr reactions on related benzonitriles, illustrating the principles applicable to this compound. researchgate.netrsc.orgresearchgate.net

Comparative Reactivity of Halogen Substituents in Nucleophilic Pathways

In the realm of nucleophilic aromatic substitution (SNAAr), the reactivity of halogen substituents on an aromatic ring often defies the trends observed in aliphatic substitution. For dihalogenated benzonitriles such as 2-bromo-4-fluorobenzonitrile (B1330171), the fluorine atom serves as a more favorable leaving group compared to the bromine atom. ossila.com This is because the rate-determining step in SNAr reactions is typically the initial nucleophilic attack on the aromatic ring, which leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwyzant.com

The high electronegativity of fluorine (3.98) compared to bromine (2.96) and carbon (2.55) results in a more polarized C-F bond. wyzant.com This increased polarity creates a greater partial positive charge on the carbon atom, making it more susceptible to attack by electron-rich nucleophiles. wyzant.com The strong electron-withdrawing inductive effect of the fluorine atom also helps to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this slow, rate-determining step. stackexchange.com Consequently, aryl fluorides generally exhibit higher reactivity in SNAr reactions than their aryl bromide counterparts. wyzant.com

Studies on meta-halo-3-methylbenzonitrile derivatives have shown that under microwave-induced nucleophilic [¹⁸F]fluorination conditions, the order of reactivity for the leaving groups is F >> Br > Cl >>> I in both DMF and DMSO solvents. nih.gov This further supports the enhanced reactivity of fluorine as a leaving group in nucleophilic aromatic substitution.

Interactive Data Table: Halogen Properties and Reactivity

| Halogen | Electronegativity | C-X Bond Strength (kcal/mol) | Typical SNAr Reactivity Order |

|---|---|---|---|

| Fluorine | 3.98 | ~115 | 1 |

| Chlorine | 3.16 | ~81 | 2 |

| Bromine | 2.96 | ~68 | 3 |

Reactions Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, leading to the synthesis of diverse and valuable compounds.

Reduction to Benzylamine (B48309) Derivatives

The reduction of the nitrile group in this compound and its isomers provides a direct route to the corresponding benzylamine derivatives. A common method for this transformation is the use of borane (B79455) dimethyl sulfide (B99878) (BH₃·SMe₂) as a reducing agent. For instance, 2-fluoro-3-bromobenzonitrile can be reduced to 2-fluoro-3-bromo-benzylamine in high yield (92.2%) by reacting it with borane dimethyl sulfide at room temperature for 8-15 hours, followed by quenching with methanol. google.com This method is advantageous as it avoids gaseous reactants, azidation reagents, and metal catalysts, making it suitable for industrial-scale production. google.com

Another approach involves catalytic hydrogenation. 3-bromo-2-fluorobenzonitrile (B1334225) has been reduced to the corresponding benzylamine using Raney nickel as a catalyst in an ammonia-ethanol solution at room temperature. google.com Similarly, other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent can also be employed for the reduction of benzonitriles to benzylamines. google.com For example, the reduction of 2-bromo-5-fluorobenzonitrile to 2-bromo-5-fluorobenzylamine (B1271555) has been achieved with a 55.5% yield using sodium borohydride in the presence of trifluoroacetic acid in tetrahydrofuran (B95107) at room temperature.

Interactive Data Table: Reduction of Halogenated Benzonitriles to Benzylamines

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-fluoro-3-bromobenzonitrile | Borane dimethyl sulfide | 2-fluoro-3-bromo-benzylamine | 92.2% | google.com |

| 3-bromo-2-fluorobenzonitrile | Raney nickel, H₂, NH₃/Ethanol | 3-bromo-2-fluorobenzylamine | Not specified | google.com |

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Oxadiazoles)

The nitrile functionality of this compound can participate in cycloaddition reactions to form various heterocyclic systems, with the synthesis of 1,2,4-oxadiazoles being a notable example. ossila.com These reactions are powerful tools in organic synthesis for constructing complex cyclic structures. nih.gov

One common method for the synthesis of 1,2,4-oxadiazoles is the [3+2] cycloaddition of a nitrile with a nitrile oxide. nih.govarkat-usa.org The nitrile oxide can be generated in situ from various precursors, such as α-nitroketones. organic-chemistry.org For example, the reaction of 2-bromo-4-fluorobenzonitrile with hydroxylamine (B1172632) can lead to the formation of an amidoxime, which can then be cyclized with an acyl chloride or a similar reagent to yield a 1,2,4-oxadiazole (B8745197) derivative. ossila.comnih.gov These oxadiazole derivatives have been investigated as type 2 cannabinoid receptor agonists for the treatment of central nervous system disorders. ossila.com

The reactivity of the nitrile group in cycloadditions can be influenced by the other substituents on the aromatic ring. The electron-withdrawing nature of the halogen atoms can enhance the electrophilicity of the nitrile carbon, potentially facilitating the cycloaddition reaction.

Amidination and Other Nitrile Derivatizations

The nitrile group of this compound can be converted into an amidine functionality. This transformation is typically achieved by reacting the nitrile with a primary or secondary amine in the presence of a Lewis acid or other activating agents. The resulting amidine can then be used as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Beyond amidination, the nitrile group can undergo other derivatizations. For instance, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be converted to a tetrazole ring via reaction with an azide, such as sodium azide. These transformations further highlight the synthetic utility of the nitrile group in this compound for accessing a wide range of chemical structures.

Metalation Reactions and Subsequent Electrophilic Quenching

The presence of both a bromine and a fluorine atom on the benzonitrile (B105546) ring allows for regioselective metalation reactions, which are powerful tools for introducing a variety of electrophiles onto the aromatic core. Directed ortho-metalation is a key strategy where a substituent directs the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA).

In the case of fluorinated aromatic compounds, the fluorine atom can act as an ortho-directing group for lithiation. researchgate.net For a molecule like this compound, the fluorine atom at position 3 would direct the metalation to the C-2 position, which is already substituted with bromine. Alternatively, the nitrile group can also direct ortho-lithiation. The bromine atom at position 2 can undergo halogen-metal exchange with organolithium reagents.

Once the aromatic ring is metalated, the resulting organometallic intermediate can be quenched with a wide range of electrophiles to introduce new functional groups. ambeed.com For example, quenching with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would yield a carboxylic acid, and reaction with an alkyl halide would introduce an alkyl group. This strategy provides a versatile method for the synthesis of highly substituted benzonitrile derivatives.

A scalable synthesis of this compound itself has been developed via a NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the utility of organometallic intermediates in the synthesis of this compound. acs.orgacs.org

Derived Compounds and Analogues of 2 Bromo 3 Fluorobenzonitrile

Synthesis of Structurally Modified Aryl Halide Derivatives

The presence of halogen atoms on the benzonitrile (B105546) ring facilitates the synthesis of various structurally modified derivatives through reactions that replace or alter these halogens. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Research has demonstrated that the bromo-substituent can readily participate in C-C bond-forming reactions. ossila.com For instance, palladium-catalyzed methodologies are widely used for the amination of aryl halides to produce N-aryl amine derivatives, which are significant in pharmaceuticals and agricultural chemicals. researchgate.net Similarly, Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds by coupling an organoboron compound with an organohalide, are applicable. This allows for the introduction of a wide range of aryl or alkyl groups at the 2-position of the benzonitrile ring.

Furthermore, the fluorine atom, while generally less reactive than bromine in palladium-catalyzed cycles, is an ideal leaving group for nucleophilic aromatic substitution (SNAr) reactions. ossila.com The electron-withdrawing nature of the adjacent nitrile group activates the ring for attack by nucleophiles. This allows for the introduction of various functionalities, such as alkoxy or amino groups, by displacing the fluoride (B91410). For example, the reaction of 3-bromo-2-fluorobenzonitrile (B1334225) with sodium hydride and benzyl (B1604629) alcohol leads to the substitution of the fluorine atom to form a benzyloxy derivative.

A scalable synthesis of 2-bromo-3-fluorobenzonitrile itself has been developed via the sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. acs.orgnih.gov This method's generality has been shown through the halodeboronation of a series of aryl boronic acids, producing aryl bromides and chlorides in good to excellent yields. acs.orgnih.gov

Table 1: Examples of Reactions for Synthesizing Aryl Halide Derivatives

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Palladium-Catalyzed C-C Coupling | Organoboron compounds, Pd catalyst | 2-Aryl/Alkyl-3-fluorobenzonitriles | ossila.com |

| 3-Bromo-2-fluorobenzonitrile | Nucleophilic Aromatic Substitution | Sodium hydride, Benzyl alcohol, DMF, 80°C | 3-Bromo-2-(benzyloxy)benzonitrile | |

| 2-Cyano-6-fluorophenylboronic acid | Bromodeboronation | 1,3-Dihalo-5,5-dimethylhydantoin, 5 mol % NaOMe | This compound | acs.orgnih.gov |

Preparation of Functionalized Benzylamine (B48309) and Benzyl Alcohol Analogues

The nitrile group (-C≡N) of this compound and its derivatives is a key functional group that can be readily transformed into other valuable moieties, most notably primary amines (benzylamines) and alcohols (benzyl alcohols). These reductions are fundamental transformations in organic synthesis, providing access to important classes of compounds.

The reduction of the nitrile to a benzylamine (-CH₂NH₂) is a common and crucial step in the synthesis of many biologically active molecules. google.com Various reducing agents can accomplish this transformation. A patent describes a method for preparing 2-fluoro-3-bromo-benzylamine from 3-bromo-2-fluorobenzonitrile using a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) as the reducing agent, achieving a high yield of 92.2%. google.com Another method involves catalytic hydrogenation using catalysts like Raney nickel in an ammonia-ethanol solution. google.com Other reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be employed, though conditions must be carefully controlled to avoid unwanted side reactions.

The synthesis of benzyl alcohol analogues involves the hydrolysis of the nitrile to a carboxylic acid, followed by reduction, or in some cases, direct reduction pathways. While less common than benzylamine synthesis, the preparation of benzyl alcohols from benzonitriles is a feasible transformation.

Table 2: Synthesis of Benzylamine Analogues from Substituted Benzonitriles

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-2-fluorobenzonitrile | BH₃·SMe₂, Dichloromethane/Tetrahydrofuran (B95107) | 2-Fluoro-3-bromo-benzylamine | 92.2% | google.com |

| 3-Bromo-2-fluorobenzonitrile | Raney Nickel, H₂, 4% Ammonia-Ethanol | 2-Fluoro-3-bromo-benzylamine hydrochloride | Not specified | google.com |

| 4-Piperazin-1-yl-benzonitrile derivatives | Red-Al, dry THF | Substituted (4-(piperazin-1-yl)phenyl)methanamine | Not specified | nih.gov |

Construction of Complex Molecular Scaffolds Incorporating the Benzonitrile Moiety

The versatile reactivity of this compound makes it an excellent building block for the construction of more complex, often heterocyclic, molecular scaffolds. These scaffolds are frequently the core structures of pharmacologically active compounds.

The nitrile group itself can participate directly in cyclization reactions. For example, it can react with hydroxylamine (B1172632) to form oxadiazoles, a class of compounds investigated as cannabinoid receptor modulators. ossila.com The bromine and fluorine atoms also play crucial roles in multi-step syntheses. A patent details a process where 2-bromo-3-amino-6-fluorobenzonitrile (B2376208) (a derivative) undergoes a diazotization-deamination reaction, followed by hydrolysis, as part of a synthetic route to 2-bromo-6-fluorobenzoic acid. google.com

In another example of building complexity, a substituted benzonitrile is used to create novel antituberculosis agents. The synthesis involves a nucleophilic aromatic substitution on 3-fluorobenzonitrile (B1294923) with a cyclic secondary amine, followed by reduction of the nitrile group to a benzylamine, and subsequent acylation to form the final complex amide. nih.gov This step-wise functionalization of the different reactive sites highlights the utility of substituted benzonitriles in assembling elaborate molecular architectures.

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives

Understanding how modifications to the structure of this compound derivatives affect their chemical reactivity and physical properties is crucial for designing new molecules with desired characteristics.

The position and nature of substituents on the benzonitrile ring significantly influence the molecule's electronic properties and, consequently, its reactivity. A computational study using density functional theory (DFT) investigated the oxidative addition of zerovalent nickel into the C–CN bond of various substituted benzonitriles. acs.org The study found that electron-withdrawing groups, such as fluorine or trifluoromethyl (CF₃), stabilize the oxidative addition product. acs.org A strong correlation was observed in Hammett plots, indicating that the reaction is highly dependent on the electronic properties of the substituents. utrgv.edu This type of analysis helps predict how different derivatives will behave in transition metal-catalyzed reactions.

The substitution pattern also affects the physical properties and intermolecular interactions that govern how molecules pack in a crystal. A study on 4-bromo-3-fluorobenzonitrile (B163030) used Hirshfeld surface analysis to explore and quantify the intermolecular interactions, such as halogen bonding, that stabilize the crystal structure. tandfonline.com

Furthermore, the phytotoxic properties of various substituted benzonitriles have been evaluated, showing a clear relationship between structure and activity. Several di- and tri-halogenated benzonitriles, such as 2-bromo-6-chlorobenzonitrile (B1293626) and 2,3,4-trichlorobenzonitrile, were found to be highly active herbicides. cambridge.org These studies demonstrate that systematic structural modifications can be used to fine-tune the properties of benzonitrile derivatives for specific applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. In studies of analogous compounds like 3-bromo-5-fluorobenzonitrile, distinct absorption bands confirm the presence of key functional groups. core.ac.uk The most characteristic vibration is the C≡N (nitrile) stretching mode, which is expected to appear as a strong, sharp band in the 2220-2240 cm⁻¹ region. core.ac.uk Other significant absorptions include the C-F stretching vibration, typically found around 1260 cm⁻¹, and various C-H and C-C stretching and bending vibrations associated with the aromatic ring. core.ac.uk

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. While FTIR is sensitive to polar bonds, Raman spectroscopy is more effective for nonpolar bonds and symmetric vibrations. For substituted benzonitriles, the C≡N stretch is also Raman active. core.ac.uk The aromatic ring vibrations and the C-Br stretching mode, which is often weak in FTIR, can be more clearly observed in the FT-Raman spectrum. core.ac.ukjchps.com

A complete understanding of the molecule's vibrational behavior requires assigning each observed band to a specific molecular motion. This is typically achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT). core.ac.ukmdpi.com Although specific experimental data for 2-Bromo-3-fluorobenzonitrile is not widely published, assignments can be reliably predicted based on detailed studies of isomers like 3-bromo-5-fluorobenzonitrile. core.ac.uk

Table 1: Predicted Vibrational Mode Assignments for this compound (Based on data from analogous compounds)

| Predicted Wavenumber (cm⁻¹) | Assignment | Description | Reference |

|---|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H Stretching | core.ac.uk |

| ~2235 | ν(C≡N) | Nitrile Group Stretching | core.ac.uk |

| ~1570 | ν(C-C) | Aromatic Ring Stretching | jchps.com |

| ~1450 | ν(C-C) | Aromatic Ring Stretching | jchps.com |

| ~1265 | ν(C-F) | C-F Stretching | core.ac.uk |

| ~1100 | β(C-H) | Aromatic C-H In-plane Bending | core.ac.uk |

| ~780 | γ(C-H) | Aromatic C-H Out-of-plane Bending | core.ac.uk |

| ~670 | ν(C-Br) | C-Br Stretching | jchps.com |

| ~530 | β(C-F) | C-F In-plane Bending | core.ac.uk |

ν = stretching, β = in-plane bending, γ = out-of-plane bending. Data is extrapolated from studies on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. rsc.org

For this compound, ¹H NMR would show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling patterns (splitting) of these protons are influenced by the adjacent bromo, fluoro, and cyano substituents. The fluorine atom will cause additional splitting (H-F coupling) in the signals of nearby protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. Seven unique carbon signals are expected: three for the protonated aromatic carbons, three for the substituted aromatic carbons (C-Br, C-F, C-CN), and one for the nitrile carbon (C≡N). The nitrile carbon appears in a characteristic region (δ 115-120 ppm), while the aromatic carbons are influenced by the electronegativity of the attached halogens, with the carbon attached to fluorine showing a large C-F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.2 - 7.8 | m | Three signals expected in the aromatic region, with complex splitting due to H-H and H-F coupling. |

| ¹³C (C≡N) | ~117 | s | Characteristic shift for a nitrile carbon. |

| ¹³C (C-F) | ~160 | d | Large one-bond C-F coupling (¹JCF). |

| ¹³C (C-Br) | ~115 | s | Shift influenced by the bromine atom. |

| ¹³C (C-CN) | ~110 | d | Shift influenced by the nitrile group and coupling to fluorine. |

| ¹³C (C-H) | 125 - 135 | d | Three distinct signals expected, showing C-F coupling. |

s = singlet, d = doublet, m = multiplet. Predicted values are based on general principles and data from similar compounds.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The monoisotopic mass of this compound is 198.94329 Da. nih.gov

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. uni.lu This results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Under electron ionization, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides further structural confirmation.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Ion Formula | Description |

|---|---|---|

| 199 / 201 | [C₇H₃BrFN]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺) |

| 120 | [C₇H₃FN]⁺ | Loss of Br radical |

| 173 / 175 | [C₆H₃BrF]⁺ | Loss of CN radical |

| 101 | [C₆H₃F]⁺ | Loss of Br and CN |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related halogenated biphenyl (B1667301) and benzonitrile (B105546) structures allows for reliable predictions of its solid-state geometry. iucr.org

The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.

For this compound, the benzene (B151609) ring is expected to be nearly planar. The substituents (Br, F, and CN) will lie in this plane, though minor distortions in bond angles may occur due to steric hindrance between the adjacent bulky bromine and smaller fluorine atoms. Intermolecular interactions, such as halogen bonding (Br···N or F···H) and π–π stacking between aromatic rings, would likely govern the crystal packing arrangement. iucr.org

Table 4: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Notes | Reference |

|---|---|---|---|

| C-Br bond length | ~1.90 Å | Consistent with other brominated aromatic compounds. | iucr.org |

| C-F bond length | ~1.35 Å | Typical for a C(sp²)-F bond. | iucr.org |

| C≡N bond length | ~1.16 Å | Standard for a nitrile group. | iucr.org |

| C-C-Br bond angle | ~121° | May be slightly distorted from ideal 120° due to steric effects. | iucr.org |

| C-C-F bond angle | ~119° | May be slightly distorted from ideal 120°. | iucr.org |

Predicted values are based on data from analogous crystal structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies (e.g., DFT, HF)

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-3-fluorobenzonitrile. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its electronic structure and predict various molecular properties. ntnu.noarxiv.org

DFT has become a popular and accurate method for studying substituted benzonitriles, as it includes electron correlation effects at a manageable computational cost. derpharmachemica.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. analis.com.mysuperfri.org The Hartree-Fock method, while being a more foundational ab initio approach, often serves as a starting point for more advanced calculations and can provide valuable qualitative insights, though it neglects electron correlation. arxiv.orgnih.gov For a molecule like this compound, these calculations can elucidate the influence of the bromo, fluoro, and cyano substituents on the benzene (B151609) ring's electronic environment.

Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. ntnu.no For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Computational software packages can perform these optimizations using methods like DFT or HF. sciepub.com The process systematically alters the geometry and calculates the energy at each step until the lowest energy structure is found. This optimized structure is crucial as it provides the foundation for calculating all other molecular properties, such as vibrational frequencies and electronic characteristics. Conformational analysis, while more relevant for molecules with flexible rotating bonds, would confirm the planar or near-planar structure expected for the benzonitrile (B105546) core.

The electronic properties of this compound are central to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. bhu.ac.in For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. rsc.org

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. walisongo.ac.id

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green represents areas of neutral potential. wolfram.com For this compound, an MEP map would visually identify the electronegative regions, likely around the nitrogen atom of the cyano group and the fluorine atom, as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic ring. bhu.ac.in This analysis provides a clear guide to the molecule's reactive sites. walisongo.ac.id

Non-linear optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant NLO effects. jhuapl.edu

Key NLO parameters that can be calculated computationally include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is the non-linear equivalent. tcichemicals.com A high hyperpolarizability value is a primary indicator of a material's potential for NLO applications, such as second-harmonic generation. jhuapl.edu Theoretical calculations for this compound would quantify these properties and assess its potential as an NLO material.

Analysis of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and material properties. Intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions govern the molecular packing in the crystal lattice. mdpi.comnih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated based on the molecule's electron distribution in the crystalline environment. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a molecule to define chemical bonding and atomic properties. By examining the topology of the electron density, QTAIM can characterize the nature of atomic interactions, such as whether they are covalent, ionic, or van der Waals interactions. This analysis involves locating bond critical points (BCPs) in the electron density between atoms and analyzing the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ).

A detailed QTAIM analysis specific to this compound has not been extensively reported in publicly available scientific literature. Such a study would provide valuable data on the characteristics of its intramolecular bonds, including the C-Br, C-F, and C-C bonds within the benzene ring, offering quantitative insights into their strength and nature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into localized orbitals that align with classical Lewis structures, representing bonds, lone pairs, and antibonds. This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions provides a measure of their significance to the molecule's stability.

Mechanistic Studies through Computational Modeling

Computational modeling is a critical tool for investigating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This provides a molecular-level understanding of how a chemical transformation occurs. For this compound, such studies could explore its reactivity in various chemical reactions, for example, nucleophilic aromatic substitution or cross-coupling reactions.

However, detailed mechanistic studies employing computational modeling that are specific to this compound have not been found in the reviewed literature. While studies exist for related fluorobenzonitriles, direct computational explorations of the reaction pathways involving this compound remain an area for future research.

In Silico Prediction of Biological Interactions

In silico methods use computational simulations to predict the interactions of small molecules with biological targets, which is a key step in drug discovery and development. These techniques can screen potential drug candidates and provide insights into their binding mechanisms and pharmacokinetic properties.

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is used to estimate the strength of the interaction, often expressed as a binding energy or score. This helps in identifying potential biological targets for a compound and understanding its mechanism of action at a molecular level.

While molecular docking studies have been performed on isomers like 4-bromo-3-fluorobenzonitrile (B163030) tandfonline.com, specific molecular docking simulations for this compound against defined protein targets are not documented in the available scientific literature.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking, providing more detailed insights into the binding interactions and the conformational changes that may occur upon binding.

As with molecular docking, specific molecular dynamics simulations to evaluate the binding stability of this compound with any protein target have not been reported in the reviewed literature.

Prediction of Pharmacokinetic Properties (e.g., Blood-Brain Barrier Penetration)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound. One important parameter is the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system. Various computational models exist to predict BBB permeability based on a molecule's physicochemical properties. arxiv.orgnih.govnih.govresearchgate.netarxiv.org

While general in silico tools can be used to estimate the pharmacokinetic properties of this compound, specific, published research detailing a comprehensive ADMET profile or explicitly predicting its blood-brain barrier penetration is not available. A study on its isomer, 4-bromo-3-fluorobenzonitrile, suggested good BBB penetration capability based on computational evaluation. tandfonline.com

Applications in Pharmaceutical Chemistry and Drug Discovery

Role as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)

An active pharmaceutical ingredient (API) is the component of a drug that produces the intended health effects. The synthesis of these often complex molecules relies on the availability of versatile and reactive starting materials, known as intermediates. 2-Bromo-3-fluorobenzonitrile has been identified as a useful intermediate in the preparation of APIs. For instance, its utility is highlighted in synthetic processes for drugs like Clomiphene, which is used as an ovulatory stimulant. googleapis.com

The value of bromofluorobenzonitrile isomers as a class is further exemplified by the use of the related compound, 3-bromo-2-fluorobenzonitrile (B1334225), as an intermediate in the synthesis of inhibitors for STK4 (serine/threonine kinase 4). nih.gov STK4 is a component of the Hippo signaling pathway, which is involved in regulating cell proliferation and apoptosis, making it a target for cancer therapies. nih.gov The presence of the bromo, fluoro, and nitrile groups on the benzene (B151609) ring provides multiple reaction points, allowing chemists to build up the complex structures required for biologically active molecules.

| Property | Value |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol |

| CAS Number | 425379-16-4 |

Synthesis of Precursors for Therapeutically Relevant Compounds

Beyond its direct role as an intermediate, this compound is instrumental in the synthesis of precursors, which are then further elaborated to create a range of compounds with therapeutic potential.

The development of drugs targeting the central nervous system (CNS) is a significant area of pharmaceutical research. Fluorinated compounds are of particular interest due to the ability of fluorine to modulate properties like metabolic stability and blood-brain barrier penetration.

The cannabinoid receptor 2 (CB2) is a target of interest for treating neuroinflammatory diseases and other conditions. nih.gov The synthesis of selective CB2 receptor ligands often involves the creation of complex heterocyclic structures, and fluorinated building blocks are frequently employed. nih.gov While specific examples detailing the use of this compound are not extensively documented, its structure is well-suited for the synthesis of fluorinated 2-oxoquinoline derivatives, which are a known class of CB2 receptor ligands. nih.gov The bromo and fluoro groups can be used as handles for further chemical modifications to build the final ligand structure. The design of novel cannabinoid receptor ligands is an active area of research, with a focus on achieving selectivity for either the CB1 or CB2 receptor to elicit specific therapeutic effects. researchgate.net

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Medicinal chemists are exploring novel molecular scaffolds to identify compounds with new mechanisms of action. While halogenated aromatic compounds are a common feature in many pharmaceuticals, the direct application of this compound in the synthesis of antibiotics is not widely reported in the current scientific literature. However, the principles of diversity-oriented synthesis, for which this compound is a suitable substrate, are being used to generate libraries of novel compounds for screening against bacterial targets.

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and alter lipophilicity, which affects absorption and distribution in the body.

This compound is a valuable reagent for introducing a fluorinated phenyl ring into a larger molecule. The bromine atom can be readily converted to other functional groups through reactions such as Suzuki or Stille coupling, while the fluorine atom imparts its beneficial properties to the final compound. An example of a related compound, 2-bromo-5-fluorobenzonitrile (B41413), is used in the Suzuki coupling reaction to prepare a key intermediate for a GABA α2/3-agonist, which has potential for treating anxiety disorders. acs.org This demonstrates the utility of bromofluorobenzonitriles in building complex, fluorinated drug candidates. The synthesis of the API Clomiphene also serves as an example of a fluorinated drug derived from a process involving a this compound intermediate. googleapis.com

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is an approach used in drug discovery to create collections of structurally diverse small molecules in an efficient manner. nih.gov The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities.

This compound is an excellent substrate for DOS due to its three distinct and orthogonally reactive functional groups: the nitrile, the bromo group, and the fluoro group. This allows for a branching synthesis strategy where a common intermediate can be diversified into a multitude of different scaffolds.

The Bromo Group: The carbon-bromine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are commonly used to append different groups at this position. This allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems. acs.org

The Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and forcing conditions. More importantly, it influences the electronic properties of the ring and can serve as a metabolic blocking position in the final drug molecule.

The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. Each of these functional groups can then be used for further derivatization, such as amide bond formation from the carboxylic acid or amine.

By strategically combining reactions at these three sites, a vast library of compounds with diverse skeletons and functional group arrays can be generated from the single starting material, this compound. This approach accelerates the discovery of new drug leads by providing a wide variety of molecules for high-throughput screening.

Process Chemistry and Scale Up Considerations

Development of Robust and Scalable Synthetic Procedures

The synthesis of 2-Bromo-3-fluorobenzonitrile for multi-kilogram scale applications necessitates a strategic approach that circumvents the limitations of common aromatic halogenation techniques. acs.org Standard methods like electrophilic aromatic substitution are often unsuitable for producing the desired regioisomer of this compound. For instance, the direct bromination of 3-fluorobenzonitrile (B1294923) using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) results predominantly in the formation of 2-bromo-5-fluorobenzonitrile (B41413), with the regioselectivity being dictated by the para-directing effect of the fluorine substituent. acs.orgacs.org

To address this challenge, a more robust and scalable synthesis was developed, which proceeds through an aryl boronic acid intermediate. acs.orgacs.orgfigshare.com This practical and facile synthesis begins with 3-fluorobenzonitrile and involves the formation of 2-cyano-6-fluorophenylboronic acid. acs.org The key step in this scalable process is the subsequent bromodeboronation of this boronic acid intermediate. acs.orgacs.orgfigshare.com This transformation employs a brominating agent, such as DBDMH, and is catalyzed by a base, yielding the target molecule, this compound, with high regioselectivity and in yields suitable for large-scale production. acs.orgacs.orgchemsynthesis.com This method has been demonstrated to be easily scalable and reproducible, making it a preferred route for industrial applications requiring significant quantities of the compound. acs.org

Optimization of Reaction Conditions for Industrial Production

Transitioning a synthetic route from the laboratory to an industrial plant involves rigorous optimization of all reaction parameters to maximize efficiency, yield, and safety while minimizing costs and waste.

The choice of solvent is critical in industrial synthesis as it impacts reaction rates, yields, solubility of reagents, and ease of product isolation. For the synthesis of this compound via the bromodeboronation route, the solvent system must be carefully selected to ensure all components, including the aryl boronic acid and the brominating agent, remain in solution while facilitating the catalytic cycle. acs.orgacs.orgnj-finechem.com An ideal solvent should be cost-effective, have a suitable boiling point for the reaction temperature, be easy to recover and recycle, and pose minimal environmental and safety risks. Process efficiency is further enhanced by optimizing reaction concentration to maximize reactor throughput without compromising reaction performance or safety.

Precise control over reagent stoichiometry is fundamental to achieving high yields and minimizing the formation of impurities. In the scalable synthesis of this compound from 2-cyano-6-fluorophenylboronic acid, the amount of the brominating agent, DBDMH, is carefully controlled. acs.org A significant development in this process was the discovery that adding a catalytic quantity of a base, specifically sodium methoxide (B1231860) (NaOMe), can have a beneficial effect on both the rate and the yield of the reaction. acs.org

| Reagent | Role | Key Optimization Parameter |

|---|---|---|

| 2-cyano-6-fluorophenylboronic acid | Starting Material | Purity and reactivity |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Brominating Agent | Stoichiometric control to ensure complete reaction |

| Sodium methoxide (NaOMe) | Catalyst | Use of catalytic amounts (e.g., 5 mol %) to enhance rate and yield |

Analytical Methodologies for Process Monitoring and Quality Control

Rigorous analytical monitoring is essential to ensure the consistency, purity, and quality of this compound produced on an industrial scale. nj-finechem.com A suite of analytical techniques is employed for in-process control and final product release.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to monitor the progress of the synthesis. nbinno.com It allows for the accurate quantification of the starting material, intermediate, final product, and any by-products. Its high sensitivity and resolving power make it ideal for detecting even trace levels of impurities, such as regioisomers, which is critical for ensuring the high purity of the final product. nbinno.com

Gas Chromatography (GC) is another powerful tool for assessing product purity, particularly for volatile impurities. nbinno.com For structural confirmation and to ensure the correct isomer has been synthesized, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the molecular structure of the final product and to ensure the absence of structurally related impurities. nbinno.com These analytical controls are integral to the quality management system, ensuring that each batch of this compound meets the required specifications. nj-finechem.comnbinno.com

| Analytical Method | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment, and quantification of impurities |

| Gas Chromatography (GC) | Purity verification and analysis of volatile components |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product |

| Infrared (IR) Spectroscopy | Functional group analysis and structural verification |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Functionalization

The functional groups of 2-Bromo-3-fluorobenzonitrile offer multiple handles for chemical modification, and the exploration of advanced catalytic systems is key to selectively and efficiently transforming the molecule. The carbon-bromine bond is particularly amenable to a wide array of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in constructing complex molecular architectures. nbinno.com Future research will likely focus on developing novel catalysts that offer higher turnover numbers, broader substrate scope, and milder reaction conditions for these transformations.

Furthermore, the C–F bond, while traditionally considered more inert, is a target for modern catalytic C-F activation and functionalization techniques. Research into nickel- and copper-based catalytic systems for defluoroborylation is an emerging area that could be applied to selectively replace the fluorine atom, providing a complementary route to functionalized derivatives. researchgate.net Another avenue involves the catalytic transformation of the nitrile group into other functional groups like amines or tetrazoles, expanding the synthetic utility of the scaffold. A scalable synthesis for this compound itself has been developed utilizing a sodium methoxide-catalyzed bromodeboronation, highlighting the role of catalysis in its production. acs.org

| Catalytic Approach | Target Functional Group | Potential Transformation |

| Palladium-Catalyzed Cross-Coupling | C-Br | C-C, C-N, C-O bond formation |

| Nickel/Copper-Catalyzed Borylation | C-F | C-B bond formation (C-F activation) |

| Rhodium-Catalyzed Cyanation | Aryl Boronic Acid Precursor | C-CN bond formation |

| Transition Metal Catalysis | -CN (Nitrile group) | Reduction to amines, cycloadditions |

Application in Asymmetric Synthesis and Chiral Building Blocks

Chirality is a fundamental property in pharmaceuticals and agrochemicals, where a specific enantiomer often accounts for the desired biological activity. google.combarnesandnoble.com While this compound is not itself chiral, it serves as a valuable prochiral starting material for the synthesis of complex chiral molecules. mdpi.com The future in this area lies in the development of stereoselective transformations that can introduce chirality into the molecule or its derivatives.

Asymmetric synthesis methodologies could be applied to functionalize the molecule in a stereocontrolled manner. For instance, the development of chiral catalysts for cross-coupling reactions at the C-Br position or for transformations of the nitrile group could lead to the production of enantiomerically enriched products. nih.gov These chiral derivatives can then serve as key building blocks for the synthesis of more complex, biologically active compounds. google.comsnnu.edu.cn The goal is to utilize the existing functionalities as anchors to build stereocenters with high enantiomeric purity, transforming a simple achiral precursor into a high-value chiral intermediate.

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing chemical synthesis from laboratory research to industrial production by offering superior control over reaction parameters, enhanced safety, and improved scalability. rsc.orgd-nb.info The integration of this compound synthesis and its subsequent derivatization into continuous flow processes represents a significant trend. The benefits include precise control over reaction time and temperature, which is crucial for managing potentially exothermic reactions and minimizing the formation of byproducts. rsc.orgmdpi.com

Flow chemistry setups allow for the seamless integration of multiple reaction steps, purification, and analysis in a single, automated sequence. uc.pt For example, the synthesis of a derivative of this compound could be performed in one module, immediately followed by a purification step and then a subsequent cross-coupling reaction in another module, all without isolating intermediates. nih.gov This approach not only increases efficiency and yield but also enhances safety, particularly when handling reactive intermediates or hazardous reagents. mdpi.com Adopting flow methodologies for reactions involving this compound could accelerate the development and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. Advanced computational methods, such as Density Functional Theory (DFT), can be used to predict the physicochemical properties of this compound and its potential derivatives before they are synthesized in the lab. mdpi.com These calculations can provide insights into molecular geometry, electronic structure, and reactivity, guiding the rational design of next-generation compounds. mdpi.com

By simulating how structural modifications affect the molecule's properties, researchers can perform in silico screening of virtual libraries of derivatives. This computational-first approach allows for the identification of candidates with desired characteristics—such as specific electronic properties for materials science applications or optimal binding affinities for biological targets in drug discovery. This pre-synthesis analysis saves significant time and resources by focusing experimental efforts on the most promising candidates.

Potential Extensions into Materials Science and Agrochemical Research

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound and its derivatives attractive candidates for materials science applications. mdpi.com Similar fluorinated benzonitrile (B105546) structures are used as precursors for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly in the development of Thermally Activated Delayed Fluorescence (TADF) dyes. nbinno.comossila.com The specific substitution pattern of this compound could be exploited to fine-tune the electronic and photophysical properties of novel organic electronic materials.

In the field of agrochemicals, fluorinated compounds play a critical role in the design of modern pesticides, herbicides, and fungicides. nbinno.com The presence of both fluorine and bromine on the benzonitrile scaffold provides a template that can be elaborated into new agrochemical candidates. The different reactivities of the C-Br and C-F bonds allow for selective functionalization, enabling the systematic modification of the molecule to optimize efficacy and selectivity for specific agricultural targets. ossila.com

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-Bromo-3-fluorobenzonitrile in a newly synthesized sample?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting point (60.2–61.3°C) with literature values .

- Spectroscopic Techniques : Use IR spectroscopy to identify characteristic nitrile (C≡N) stretching vibrations (~2230 cm⁻¹) and aryl halide bands. Cross-reference with NIST spectral databases for validation .

- NMR Analysis : ¹H NMR can resolve aromatic proton splitting patterns, while ¹³C NMR confirms the nitrile carbon (~115 ppm) and halogen-substituted aromatic carbons.

- Mass Spectrometry : Confirm molecular weight (200.008 g/mol) via high-resolution mass spectrometry (HRMS) .

Q. What are the critical storage and handling precautions for this compound in laboratory settings?

- Methodological Answer :

- Store in a cool, dry environment (0–6°C) under inert gas (e.g., argon) to prevent hydrolysis or decomposition.

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation risks. Avoid contact with strong oxidizers or bases .

Advanced Research Questions

Q. How can this compound be utilized in aromatic substitution reactions, and what factors influence reaction efficiency?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom at the 2-position is activated by the electron-withdrawing nitrile group, making it susceptible to displacement. Example: Reaction with phenols in the presence of K₂CO₃ and a Pd catalyst to form diaryl ethers (e.g., synthesis of 2-(hexyl-2-methoxyphenoxy)-3-fluorobenzonitrile) .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.

- Temperature Control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .

Q. What challenges arise in characterizing halogen-specific reactivity in this compound derivatives?

- Methodological Answer :

- Competing Reactivity : The fluorine atom at the 3-position may sterically hinder bromine substitution. Computational modeling (DFT) can predict regioselectivity.

- Analytical Differentiation : Use HPLC-MS to distinguish between bromine- and fluorine-containing byproducts.

- Controlled Experiments : Sequential substitution studies (e.g., Suzuki-Miyaura coupling) to isolate bromine-specific reactivity .

Q. How do researchers resolve discrepancies in reported physical properties of this compound?

- Methodological Answer :

- Cross-Validation : Compare melting points (60.2–61.3°C) and boiling points (252.8±25.0°C) across multiple sources (e.g., PubChem, NIST) .

- Replication Studies : Synthesize the compound using peer-reviewed protocols and validate purity via elemental analysis.

- Error Analysis : Assess batch-specific impurities (e.g., residual solvents) via GC-MS or TLC .

Data Contradiction and Analysis

Q. What analytical approaches are recommended when encountering conflicting spectral data for this compound?

- Methodological Answer :

- Multi-Technique Correlation : Combine IR, NMR, and HRMS to resolve ambiguities (e.g., distinguishing nitrile peaks from carbonyl impurities).

- Reference Standards : Use commercially available high-purity samples (≥95%) as benchmarks for spectral comparisons .

- Peer Consultation : Cross-check interpretations with databases like EPA DSSTox or CAS Common Chemistry to align with published spectra .

Synthetic Applications

Q. What role does this compound play in designing enzyme inhibitors or pharmaceutical intermediates?

- Methodological Answer :

- Pharmacophore Development : The nitrile group can act as a hydrogen-bond acceptor, while halogens enhance lipophilicity. Example: Diarylamine derivatives targeting bacterial enzymes (e.g., InhA inhibitors) .

- SAR Studies : Systematically modify substituents to assess impact on bioactivity. Use X-ray crystallography to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.